Molecular Weight and Density Contrast Between 1-Amino-10-ethyl-acridinone and Its 1-Nitro Precursor
The target 1-amino compound (CAS 148902-87-8) exhibits a substantially lower molecular weight (238.28 g/mol) and density (1.231 g/cm³) compared to its direct synthetic precursor, 10-ethyl-1-nitro-9(10H)-acridinone (CAS 148902-84-5; MW 268.27 g/mol; density 1.321 g/cm³) . This 30 Da mass difference and ~7% density reduction are analytically significant, enabling unambiguous discrimination by LC-MS and facilitating purity assessment during reductive amination scale-up .
| Evidence Dimension | Molecular weight and density |
|---|---|
| Target Compound Data | MW = 238.28 g/mol; Density = 1.231 g/cm³ |
| Comparator Or Baseline | 10-Ethyl-1-nitro-9(10H)-acridinone (CAS 148902-84-5): MW = 268.27 g/mol; Density = 1.321 g/cm³ |
| Quantified Difference | ΔMW = -30.0 g/mol (-11.2%); ΔDensity = -0.090 g/cm³ (-6.8%) |
| Conditions | Computed physicochemical parameters at standard conditions |
Why This Matters
Procurement specifications for synthetic intermediates require unambiguous identity confirmation; these orthogonal physical constants enable definitive QC release testing and distinguish the reduced amine product from residual nitro starting material.
